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Compound of Interest

Compound Name: HDS 029

CAS No.: 881001-19-0

Cat. No.: B1663697 Get Quote

Part 1: Executive Summary & Mechanism of Action
The Compound: HDS 029
HDS 029 (CAS 881001-19-0) is a potent, irreversible, pan-ErbB receptor tyrosine kinase

inhibitor.[1][2] Chemically defined as N-(4-[(-3-Chloro-4-fluorophenyl)amino]pyrido[3,4-

d]pyrimidin-6-yl-2-butynamide, it belongs to the class of 6-alkynamides of 4-anilinopyrido[3,4-

d]pyrimidines.

Unlike first-generation reversible inhibitors (e.g., gefitinib), HDS 029 utilizes a butynamide

"warhead" to form a covalent bond with conserved cysteine residues within the ATP-binding

pocket of ErbB receptors (likely Cys797 in EGFR and Cys805 in ErbB2). This irreversible

binding mechanism results in sustained inhibition of downstream oncogenic signaling, making it

a critical tool for studying resistance mechanisms in HER2+ and EGFR-mutant cancer models.

Target Selectivity & Potency
HDS 029 exhibits nanomolar to sub-nanomolar potency against the ErbB family.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1663697?utm_src=pdf-interest
https://www.benchchem.com/product/b1663697?utm_src=pdf-body
https://www.benchchem.com/product/b1663697?utm_src=pdf-body
https://www.biocrick.com/HDS-029-BCC7441.html
https://resources.tocris.com/pdfs/literature/reviews/mapk-review-2016.pdf
https://www.benchchem.com/product/b1663697?utm_src=pdf-body
https://www.benchchem.com/product/b1663697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Receptor IC50 (nM) Biological Context

ErbB1 (EGFR) 0.3
Potent inhibition of ligand-

induced autophosphorylation.

ErbB4 (HER4) 0.5
Blocks neuregulin-1 (NRG1)

driven signaling.

ErbB2 (HER2) 1.1

Effective in HER2-amplified

breast cancer lines (e.g., MDA-

MB-453).

Mechanism of Action (Signaling Pathway)
HDS 029 functions by physically occluding the ATP-binding site of the kinase domain. Upon

binding, it prevents the phosphorylation of tyrosine residues on the receptor's C-terminal tail.

This blockade halts the recruitment of adaptor proteins (Grb2, Shc) and suppresses two critical

survival pathways:

RAS/RAF/MEK/ERK Pathway: Responsible for cell proliferation.

PI3K/AKT/mTOR Pathway: Responsible for cell survival and evasion of apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1663697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

EGF / Heregulin

ErbB1 / ErbB2 / ErbB4
(Homo/Heterodimers)

Binding

Tyrosine
Phosphorylation

Inhibited

HDS 029
(Irreversible Inhibitor)

Covalent Binding
(Blocks ATP)

ATP

Blocked by HDS 029

RAS PI3K

RAF

MEK

ERK1/2

Cell Proliferation

AKT

mTOR

Survival / Anti-Apoptosis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1663697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: HDS 029 covalently binds ErbB receptors, blocking ATP access and silencing

downstream MAPK and PI3K oncogenic cascades.

Part 2: Biological Evaluation Protocols
Protocol A: Determination of IC50 in Cancer Cell Lines
Objective: To quantify the antiproliferative potency of HDS 029 in HER2+ (e.g., MDA-MB-453)

or EGFR-driven (e.g., A431) cell lines.

Expert Insight: Because HDS 029 is an irreversible inhibitor, the duration of incubation

significantly impacts the apparent IC50. A 72-hour incubation is standard to allow the "covalent

warhead" to fully saturate the receptor pool and manifest downstream phenotypic changes

(apoptosis/growth arrest).

Materials:

HDS 029 (10 mM stock in DMSO, stored at -20°C).

CellTiter-Glo® or MTT Reagent.

96-well clear-bottom plates.

Workflow:

Seeding: Plate cells at 3,000–5,000 cells/well in 90 µL complete media. Allow attachment

overnight (16–24 h).

Compound Preparation:

Prepare a 1:3 serial dilution of HDS 029 in DMSO (Start: 10 mM → End: ~10 µM).

Dilute these stocks 1:1000 into culture media to create 10x working solutions (Final DMSO

concentration must be <0.1% to avoid solvent toxicity).

Treatment: Add 10 µL of 10x drug solution to each well. Include "DMSO Only" (Vehicle

Control) and "Media Only" (Blank) wells.

Incubation: Incubate for 72 hours at 37°C, 5% CO2.
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Readout: Add detection reagent (e.g., CellTiter-Glo) and measure luminescence/absorbance.

Analysis: Normalize data to Vehicle Control (100%). Fit curve using a 4-parameter logistic

regression (GraphPad Prism) to calculate IC50.

Protocol B: Validation of Target Engagement (Western
Blot)
Objective: To confirm that HDS 029 physically inhibits the phosphorylation of ErbB receptors

and downstream effectors (ERK/AKT) in a cellular context.

Expert Insight: To see the immediate effect of kinase inhibition, a short treatment (1–2 hours) is

sufficient. However, to observe the degradation of the receptor (a phenomenon often seen with

irreversible inhibitors due to internalization), a 24-hour time point is recommended.

Workflow:

Starvation: Seed cells in 6-well plates. Once 70% confluent, wash with PBS and switch to

serum-free media for 12–16 hours. Why? This reduces basal phosphorylation noise, making

the ligand-induced signal cleaner.

Pre-treatment: Treat cells with HDS 029 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

Stimulation: Add EGF (50 ng/mL) or Heregulin (for ErbB2/4) for 15 minutes.

Lysis: Immediately place plates on ice. Wash with ice-cold PBS. Lyse in RIPA buffer

supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip

the signal if not inhibited).

Detection: Perform Western Blot.

Primary Antibodies: p-EGFR (Tyr1068), p-ErbB2 (Tyr1248), p-ERK1/2 (Thr202/Tyr204), p-

AKT (Ser473).

Loading Control: Total EGFR, Total ERK, or GAPDH.

Self-Validating Check:
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Positive Control: Stimulated cells + DMSO (Strong Phospho-signal).

Negative Control: Unstimulated cells (Low/No Phospho-signal).

Success Criteria: HDS 029 treated samples show dose-dependent reduction of Phospho-

signal without a reduction in Total protein levels (at 2h).

Part 3: Experimental Workflow Diagram
This diagram illustrates the logical flow for a complete biological characterization campaign for

HDS 029.
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Caption: Integrated workflow for characterizing HDS 029 potency (IC50) and molecular

mechanism (Western Blot).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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